molecular formula C7H9NO2 B596727 (2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde CAS No. 1214741-22-6

(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde

Cat. No.: B596727
CAS No.: 1214741-22-6
M. Wt: 139.154
InChI Key: SXRZNXUNGTUSRG-ZETCQYMHSA-N
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Description

(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde is an organic compound characterized by its unique structure, which includes a pyrrolidine ring with an ethenyl group and a carboxaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde typically involves the use of starting materials that can introduce the ethenyl and carboxaldehyde groups into the pyrrolidine ring. One common method involves the reaction of a pyrrolidine derivative with an ethenylating agent under controlled conditions to introduce the ethenyl group. The carboxaldehyde group can then be introduced through oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The ethenyl group can participate in electrophilic addition reactions, such as halogenation with Br2 or Cl2.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Br2 in CCl4 for halogenation.

Major Products

    Oxidation: (2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxylic acid.

    Reduction: (2R)-2-ethenyl-5-hydroxy-2-Pyrrolidinecarboxaldehyde.

    Substitution: (2R)-2-(2-bromoethyl)-5-oxo-2-Pyrrolidinecarboxaldehyde.

Scientific Research Applications

(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethenyl group can participate in various addition reactions, influencing the compound’s reactivity and interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxylic acid
  • (2R)-2-ethenyl-5-hydroxy-2-Pyrrolidinecarboxaldehyde
  • (2R)-2-(2-bromoethyl)-5-oxo-2-Pyrrolidinecarboxaldehyde

Uniqueness

(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.

Properties

CAS No.

1214741-22-6

Molecular Formula

C7H9NO2

Molecular Weight

139.154

IUPAC Name

(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde

InChI

InChI=1S/C7H9NO2/c1-2-7(5-9)4-3-6(10)8-7/h2,5H,1,3-4H2,(H,8,10)/t7-/m0/s1

InChI Key

SXRZNXUNGTUSRG-ZETCQYMHSA-N

SMILES

C=CC1(CCC(=O)N1)C=O

Synonyms

(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde

Origin of Product

United States

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